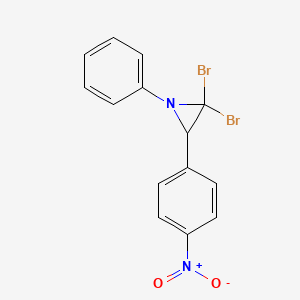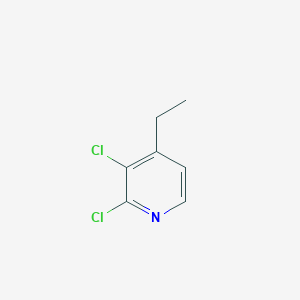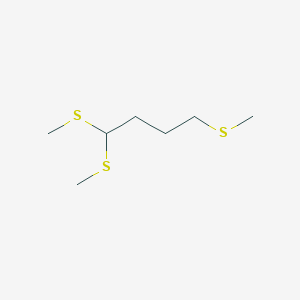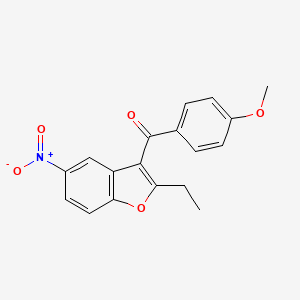![molecular formula C17H35N3O5Si B14347865 N-(6-Isocyanatohexyl)-N'-[3-(triethoxysilyl)propyl]urea CAS No. 93346-23-7](/img/structure/B14347865.png)
N-(6-Isocyanatohexyl)-N'-[3-(triethoxysilyl)propyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-Isocyanatohexyl)-N’-[3-(triethoxysilyl)propyl]urea is a unique organosilane compound that combines the properties of isocyanates and silanes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Isocyanatohexyl)-N’-[3-(triethoxysilyl)propyl]urea typically involves the reaction of 3-(triethoxysilyl)propylamine with 6-isocyanatohexyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The reaction can be represented as follows:
3-(triethoxysilyl)propylamine+6-isocyanatohexyl isocyanate→N-(6-Isocyanatohexyl)-N’-[3-(triethoxysilyl)propyl]urea
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(6-Isocyanatohexyl)-N’-[3-(triethoxysilyl)propyl]urea can undergo various chemical reactions, including:
Hydrolysis: The silane group can hydrolyze in the presence of water, leading to the formation of silanols.
Condensation: Silanols can further condense to form siloxane bonds, which are important in the formation of cross-linked networks.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions.
Condensation: Acidic or basic catalysts to promote siloxane bond formation.
Addition Reactions: Amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Silanols and urea derivatives.
Condensation: Cross-linked siloxane networks.
Addition Reactions: Ureas and carbamates.
Wissenschaftliche Forschungsanwendungen
N-(6-Isocyanatohexyl)-N’-[3-(triethoxysilyl)propyl]urea has several scientific research applications, including:
Surface Modification: Used to modify surfaces to enhance adhesion, hydrophobicity, or other surface properties.
Polymer Chemistry: Incorporated into polymer matrices to improve mechanical properties and chemical resistance.
Bioconjugation: Utilized in the conjugation of biomolecules for various biomedical applications.
Material Science: Employed in the development of advanced materials with tailored properties.
Wirkmechanismus
The mechanism of action of N-(6-Isocyanatohexyl)-N’-[3-(triethoxysilyl)propyl]urea involves the reactivity of its isocyanate and silane groups. The isocyanate group can form covalent bonds with nucleophiles, while the silane group can undergo hydrolysis and condensation to form siloxane networks. These reactions enable the compound to modify surfaces, cross-link polymers, and conjugate biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-(Trimethoxysilyl)propyl)urea: Similar structure but with trimethoxysilyl group.
N-(6-Isocyanatohexyl)urea: Lacks the silane functionality.
N-(3-(Triethoxysilyl)propyl)carbamate: Contains a carbamate group instead of urea.
Uniqueness
N-(6-Isocyanatohexyl)-N’-[3-(triethoxysilyl)propyl]urea is unique due to the presence of both isocyanate and silane functionalities. This dual functionality allows it to participate in a wide range of chemical reactions, making it versatile for various applications in surface modification, polymer chemistry, and bioconjugation.
Eigenschaften
CAS-Nummer |
93346-23-7 |
|---|---|
Molekularformel |
C17H35N3O5Si |
Molekulargewicht |
389.6 g/mol |
IUPAC-Name |
1-(6-isocyanatohexyl)-3-(3-triethoxysilylpropyl)urea |
InChI |
InChI=1S/C17H35N3O5Si/c1-4-23-26(24-5-2,25-6-3)15-11-14-20-17(22)19-13-10-8-7-9-12-18-16-21/h4-15H2,1-3H3,(H2,19,20,22) |
InChI-Schlüssel |
CYQGOZZXFHTRSW-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CCCNC(=O)NCCCCCCN=C=O)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


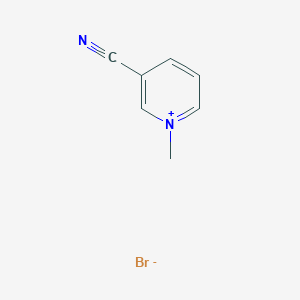
![3-Butyl-3-ethyl-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B14347791.png)
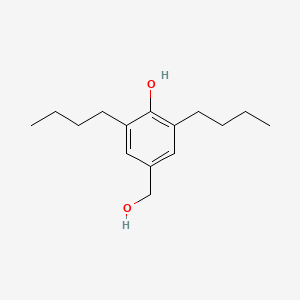
![N,N-Di[1,1'-biphenyl]-2-ylnitrous amide](/img/structure/B14347804.png)
